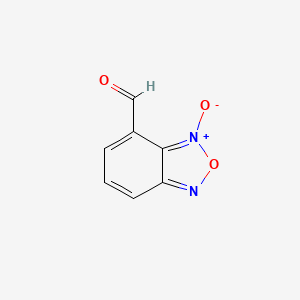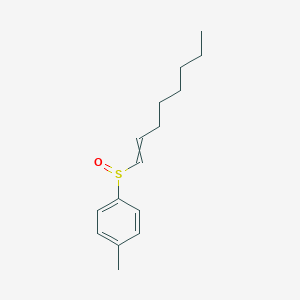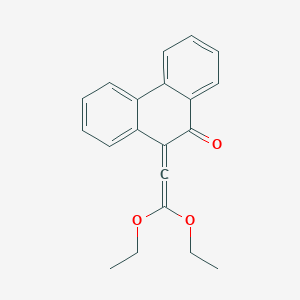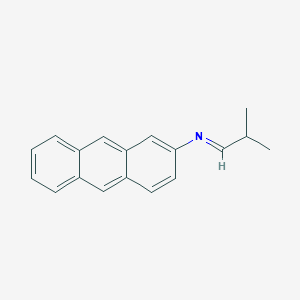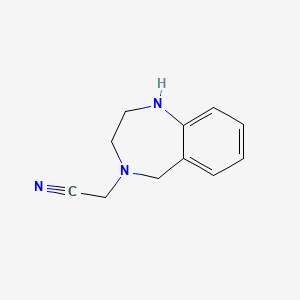
(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The structure of this compound includes a benzene ring fused with a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method can improve efficiency and yield by minimizing the need for intermediate purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production of the desired benzodiazepine derivative .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce fully or partially hydrogenated derivatives .
Applications De Recherche Scientifique
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research focuses on its pharmacological properties, such as its potential use as an anxiolytic or anticonvulsant agent.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Contains a triazole ring fused to the benzodiazepine core, used primarily for anxiety and panic disorders.
Lorazepam: Known for its strong anxiolytic and sedative effects, often used in the treatment of severe anxiety
Uniqueness
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its acetonitrile group and tetrahydro configuration can influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects and side effect profiles .
Propriétés
Numéro CAS |
61471-53-2 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)acetonitrile |
InChI |
InChI=1S/C11H13N3/c12-5-7-14-8-6-13-11-4-2-1-3-10(11)9-14/h1-4,13H,6-9H2 |
Clé InChI |
YYIVNYOVCFISIY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C2N1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
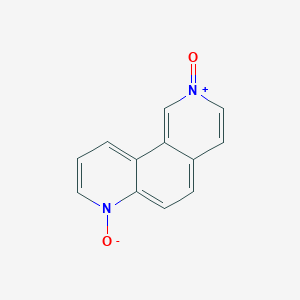


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)


